Methyl 2-(2-amino-4-nitrophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-(2-amino-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4,10H2,1H3 |
InChI Key |
XESWTXYSQVGXMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 2 Amino 4 Nitrophenyl Acetate
Established Synthetic Routes and Strategies
Traditional methods for synthesizing Methyl 2-(2-amino-4-nitrophenyl)acetate often rely on multi-step sequences that involve the careful introduction and manipulation of functional groups.
Functional Group Interconversion in Precursors
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk This strategy is crucial in the synthesis of this compound, as it enables the strategic introduction of the required amino and nitro groups.
A common precursor for this compound is a derivative of phenylacetic acid. The synthesis may start with a nitrated phenylacetic acid derivative, such as 4-nitrophenylacetic acid. researchgate.net The ester group can be introduced by reacting the carboxylic acid with methanol (B129727) under acidic conditions. The introduction of the amino group can be a more complex step, often involving the reduction of a nitro group or the amination of a suitable precursor. For instance, the nitro group on a nitrophenylacetate can be reduced to an amino group using various reducing agents.
Another key FGI strategy involves the nitration of an existing aromatic ring. numberanalytics.com Traditional nitrating agents like a mixture of nitric acid and sulfuric acid are commonly used, though they can sometimes lead to issues with regioselectivity and the formation of isomeric byproducts. numberanalytics.com The order of these transformations is critical to the success of the synthesis. For example, a patent for the preparation of 2-methyl-4-nitrophenylamine describes a process involving the acylation of the amino group of o-toluidine (B26562) for protection, followed by nitration, and then hydrolysis to reveal the desired product. google.com
Advanced and Sustainable Synthesis Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
Catalytic Synthetic Methods
Catalysis plays a pivotal role in modern organic synthesis by offering milder reaction conditions and improved selectivity. numberanalytics.com In the context of synthesizing nitroaromatic compounds, various catalytic systems have been developed to overcome the limitations of traditional nitration methods. numberanalytics.com
Heterogeneous catalysts, such as zeolites and sulfated metal oxides, have been explored for nitration reactions due to their high surface area, tunable acidity, and ease of separation from the reaction mixture. numberanalytics.com Palladium-catalyzed reactions are also employed for the formation of nitroaromatics from aryl halides. organic-chemistry.org Furthermore, the reduction of the nitro group to an amine is often accomplished through catalytic hydrogenation using catalysts like palladium on carbon. The use of catalysts can significantly enhance the efficiency and environmental friendliness of the synthesis of this compound and related compounds. taylorfrancis.com
| Catalyst Type | Application in Synthesis | Advantages |
| Heterogeneous Catalysts (e.g., Zeolites) | Nitration of aromatic precursors | High surface area, tunable acidity, easy separation. numberanalytics.com |
| Palladium Catalysts | Formation of nitroaromatics from aryl halides, reduction of nitro groups | Broad scope, excellent functional group compatibility. organic-chemistry.org |
| Metal-Modified Montmorillonite | Nitration of phenolic compounds | Good stability, high catalytic activity, reusable. organic-chemistry.org |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. clockss.org By using microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and improve reaction efficiency compared to conventional heating methods. clockss.orgorganic-chemistry.org
This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds like 2-aminothiophenes and 1,2,4-triazoles. clockss.orgorganic-chemistry.org The synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate, a related nitro compound, has shown yield improvements of 5-15% with microwave assistance due to more efficient energy transfer and reduced side reactions. smolecule.com The significant reduction in reaction times and potential for higher yields make MAOS an attractive and sustainable approach for the synthesis of this compound.
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |
| Gewald Reaction | Not specified | 30 minutes | Satisfactory yields (73-87%) clockss.org |
| 1,2,4-Triazole Synthesis | Long reaction times | 10 minutes | High yields (54-81%) organic-chemistry.org |
| Nitration of Methyl Trans-Cinnamate | Not specified | Not specified | 5-15% smolecule.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. nih.gov This method can lead to significant rate enhancements, shorter reaction times, and improved yields. nih.gov The formation of reactive intermediates is often accelerated under ultrasonic irradiation. nih.gov
For example, in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, using ultrasound reduced the reaction time from hours to minutes and increased the yield. nih.gov Similarly, the synthesis of 1,3,4-oxadiazol-2-amines saw high yields of 81-93% under ultrasonic conditions. semanticscholar.org The application of ultrasound in the nitration of methyl trans-cinnamate has been shown to reduce reaction times by approximately 90%, from 3 hours to just 20 minutes. smolecule.com This demonstrates the potential of ultrasound to be a highly efficient and green method for the synthesis of this compound.
| Reaction | Conventional Conditions | Ultrasound-Assisted Conditions | Yield |
| Dihydropyrano[2,3-c]pyrazole Synthesis | Longer time | 35 minutes at 50°C | 92% nih.gov |
| 1,3,4-Oxadiazol-2-amine Synthesis | Not specified | Not specified | 81-93% semanticscholar.org |
| Nitration of Methyl Trans-Cinnamate | 3 hours | 20 minutes | Not specified smolecule.com |
Solvent-Free Reaction Methodologies
The development of solvent-free reaction conditions represents a significant step towards more environmentally benign chemical synthesis. For the preparation of aromatic amines and their derivatives, methodologies that eliminate organic solvents are of high interest.
Research has demonstrated the effective reduction of aromatic nitro compounds to their corresponding amines using hydrazine (B178648) hydrate (B1144303) supported on alumina, a reaction that can be significantly accelerated by microwave irradiation. researchgate.net This solvent-free approach offers advantages such as reduced reaction times and simplified work-up procedures. researchgate.net Another innovative solvent-free method involves the synthesis of amides from phenyl esters and aryl amines using sodium hydride (NaH) as an inexpensive and environmentally compatible base, completely avoiding the need for transition-metal catalysts and solvents. rsc.org
Furthermore, solvent-free asymmetric aminoalkylation has been successfully applied to electron-rich aromatic compounds. For example, treating 2-naphthol (B1666908) with (R)-1-phenylethylamine and aromatic aldehydes under solvent-free conditions results in a rapid and high-yield synthesis of aminoalkylnaphthols. nih.gov This process can achieve high stereoselectivity through a crystallization-induced asymmetric transformation. nih.gov These examples highlight the potential for developing a solvent-free synthesis route for this compound, likely involving a nitro reduction step followed by or preceded by esterification under solventless conditions.
Table 1: Examples of Solvent-Free Methodologies Relevant to Aromatic Amine/Ester Synthesis
| Reaction Type | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Nitro Reduction | Hydrazine hydrate/Alumina-FeCl₃·6H₂O | Microwave | Aromatic Amines | Good | researchgate.net |
| Amide Synthesis | Phenyl esters, Aryl amines, NaH | Solvent-free, Transition-metal-free | Amides | High | rsc.org |
| Aminoalkylation | 2-Naphthol, Aldehydes, (R)-1-Phenylethylamine | Solvent-free | Aminoalkylnaphthols | High | nih.gov |
Biocatalytic Transformations
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis, operating under mild conditions. The synthesis of this compound involves key transformations, such as nitro group reduction and the formation of an amino ester, for which enzymatic methods are being actively explored.
The reduction of aromatic nitro groups to amines is a critical step. Flavin-dependent nitroreductases (NRs) are enzymes that can catalyze this six-electron reduction. nih.gov These enzymes typically use NAD(P)H as a cofactor, which often requires a recycling system. researchgate.net Azoreductases, such as the flavin-free NADH azoreductase from Lysinibacillus sphaericus, have also shown the ability to selectively reduce the nitro group of various nitroaromatic compounds. nih.gov A novel approach bypasses the need for expensive cofactors by using a hydrogenase enzyme supported on carbon black, which facilitates the reduction of nitroarenes using H₂ gas at atmospheric pressure under mild, aqueous conditions. chemrxiv.org This system demonstrates high chemoselectivity, reducing the nitro group while tolerating many other functional groups, and achieves high isolated yields (78–96%) for various substrates. chemrxiv.org
For the formation of the amino acid moiety, transaminases (TAs) are powerful biocatalysts. nih.gov These enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor, enabling the asymmetric synthesis of chiral amines and amino acids. worktribe.com Phenylalanine ammonia (B1221849) lyases (PALs) can also be used, catalyzing the amination of cinnamic acid derivatives to produce phenylalanine analogues. frontiersin.org The integration of these enzymes into continuous flow processes has been shown to enhance productivity and catalyst reusability. frontiersin.org The application of a suitable nitroreductase on a dinitrophenylacetate precursor or a transaminase on a corresponding keto-ester could provide a direct and enantioselective route to the target molecule.
Table 2: Biocatalytic Approaches for Key Synthetic Transformations
| Transformation | Enzyme Type | Key Features | Substrate Example | Reference |
|---|---|---|---|---|
| Nitro Reduction | Nitroreductase (NR) | NAD(P)H-dependent; can be oxygen-insensitive | Nitroaromatics | nih.gov |
| Nitro Reduction | Hydrogenase on Carbon | Cofactor-free; uses H₂; high chemoselectivity | 30 different nitroarenes | chemrxiv.org |
| Nitro Reduction | Azoreductase | Flavin-free; NADH-dependent | 4-Nitrobenzoic acid | nih.gov |
| Amination | Transaminase (TA) | Asymmetric synthesis from ketones | Aldehydes/Ketones | worktribe.com |
| Amination | Phenylalanine Ammonia Lyase (PAL) | Amination of Cinnamic Acids | 4-nitro-cinnamic acid | frontiersin.org |
Continuous Flow Chemistry Applications
Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. The synthesis of aromatic amines via nitro group reduction is particularly well-suited for flow chemistry.
A metal-free reduction of aromatic and aliphatic nitro compounds has been successfully performed in continuous flow using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine. beilstein-journals.org This method allows for the conversion of nitro derivatives into primary amines with high yields and very short residence times, often without the need for further purification. beilstein-journals.orgbeilstein-journals.org For example, using a 0.5 mL PTFE reactor at room temperature, various anilines were synthesized with full conversion in as little as one minute. beilstein-journals.org
Patents have described the continuous two-step synthesis of compounds like m-amino acetophenone, which involves nitration followed by reduction in a tubular reactor. google.com This approach achieved a 100% yield in 5 minutes for the reduction step at 100 °C. google.com The nitration of 2,4-dinitrotoluene (B133949) (DNT) to 2,4,6-trinitrotoluene (B92697) (TNT) has also been demonstrated in a fully automated flow system, highlighting the safety benefits of this technology for handling potentially hazardous reagents and intermediates. researchgate.net These examples strongly support the applicability of continuous flow for the safe and efficient production of this compound, particularly for the selective reduction of a dinitro precursor.
Table 3: Performance of Continuous Flow Systems for Nitro Group Reduction
| Substrate | Reducing System | Reactor | Temp. (°C) | Residence Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzophenone | HSiCl₃ / Hünig's base | 0.5 mL PTFE | RT | 1 min | >98 | beilstein-journals.org |
| Various Nitroarenes | HSiCl₃ / Hünig's base | 0.5 mL PTFE | RT | 1-5 min | 92-96 | beilstein-journals.org |
| m-Nitro acetophenone | SnCl₂·2H₂O / 10% HCl | 4.4 mL Silicone Tube | 100 | 5 min | 100 | google.com |
| 2,4-Dinitrotoluene | Fuming H₂SO₄ / Fuming HNO₃ | Automated Flow System | Elevated | - | - | researchgate.net |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Reagent and Solvent Selection
The choice of reagents and solvents is paramount for optimizing the synthesis of this compound, particularly for the key nitro group reduction step. A wide array of reducing agents is available, each with distinct advantages. Metal-free systems are gaining prominence for their reduced environmental impact. Trichlorosilane (HSiCl₃) in combination with a tertiary amine is effective for rapid and clean reductions in solvents like dichloromethane (B109758) (CH₂Cl₂). beilstein-journals.orgbeilstein-journals.org Another metal-free option is tetrahydroxydiboron (B82485) (B₂(OH)₄) in water, which serves as both the reducing agent and solvent. organic-chemistry.org
Traditional metal-based reducing systems remain widely used and include zinc in ammonium (B1175870) chloride (Zn/NH₄Cl), tin in hydrochloric acid (Sn/HCl), and catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). scispace.com The selection often depends on functional group tolerance; for instance, NaBH₄ is used to reduce carbonyls but can also be used with Pd/C to reduce nitro groups. scispace.com
Solvent selection is critical for reaction efficiency, solubility of reagents, and ease of work-up. For continuous flow applications, solvents like CH₂Cl₂ and ethyl acetate (B1210297) are common. beilstein-journals.org Biocatalytic reductions are typically performed in aqueous buffers, though co-solvents may be used. chemrxiv.orgoup.com For esterification of the amino acid precursor, a convenient method involves using trimethylchlorosilane (TMSCl) in methanol, which acts as both reagent and solvent, leading to good to excellent yields under mild, room temperature conditions. nih.gov The optimization process involves screening various combinations of reagents and solvents to maximize yield and purity while minimizing by-product formation. nih.gov
Temperature and Pressure Influence
Temperature and pressure are critical parameters that significantly influence reaction rates, selectivity, and yield. In the context of synthesizing this compound, their optimization is essential.
For continuous flow reductions of nitro compounds, temperature can be precisely controlled to enhance reaction speed. While some metal-free reductions with trichlorosilane proceed efficiently at room temperature (25 °C), other systems, such as those using SnCl₂·2H₂O, may require elevated temperatures of 100-110 °C to achieve complete conversion in minutes. beilstein-journals.orggoogle.com The ability of flow reactors to handle high temperatures and pressures safely allows for the exploration of a wider range of reaction conditions than in traditional batch setups. nih.gov
In biocatalytic transformations, temperature is a crucial factor governing enzyme activity and stability. The optimal temperature for enzymatic nitro reduction can vary; for example, an azoreductase from Lysinibacillus sphaericus shows maximum activity at a high temperature of 75 °C, while other enzyme systems operate effectively at ambient temperatures. nih.govchemrxiv.org
Pressure is a key variable primarily in catalytic hydrogenations. For instance, the reduction of a nitro compound using Raney Nickel as a catalyst might be performed under a hydrogen gas pressure of 2-3 kg/cm ². Most laboratory-scale continuous flow and biocatalytic reactions, however, are typically conducted at or near atmospheric pressure, simplifying the experimental setup. chemrxiv.orgbeilstein-journals.org The optimization of both temperature and pressure is a balancing act to achieve the highest possible reaction rate and yield without promoting undesired side reactions or degradation of the product. nih.gov
Reactivity and Chemical Transformations of Methyl 2 2 Amino 4 Nitrophenyl Acetate
Reactions Involving the Carboxylic Acid Ester Moiety
The methyl ester group of Methyl 2-(2-amino-4-nitrophenyl)acetate is susceptible to various transformations common to carboxylic acid derivatives, primarily through nucleophilic acyl substitution pathways.
Transesterification is a fundamental reaction of esters, involving the exchange of the alcohol moiety. For this compound, this process would involve reacting the methyl ester with a different alcohol (R'-OH), typically in the presence of an acid or base catalyst, to form a new ester and methanol (B129727).
The general reaction is as follows: this compound + R'-OH ⇌ 2-(2-amino-4-nitrophenyl)acetate-R' + Methanol
While specific studies on the transesterification of this exact compound are not prevalent, the principles of the reaction are well-established. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. The presence of the electron-withdrawing nitro group can activate the carbonyl carbon towards nucleophilic attack, potentially facilitating the reaction.
The carbonyl carbon of the ester group is electrophilic and serves as a primary site for nucleophilic attack. This leads to a nucleophilic acyl substitution reaction, which proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com In the first step, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the methoxy (B1213986) group is eliminated as a leaving group. masterorganicchemistry.com
The general mechanism is illustrated below:
Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon.
Elimination: The tetrahedral intermediate collapses, expelling the methoxide (B1231860) anion (⁻OCH₃) to form the new substituted product.
The reactivity of the ester towards nucleophiles is enhanced by the electron-withdrawing nature of the 4-nitro group on the phenyl ring. Various nucleophiles can be employed, including hydrazines, which can react with esters like 2,4-dinitrophenyl acetate (B1210297) via acyl-oxygen scission to form hydrazides. eijas.com Studies on related dinitrophenyl esters with different nucleophiles, such as aryloxides, confirm that the reaction proceeds via an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com
A crucial transformation of the ester moiety is its conversion to an amide. This is typically achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction, a specific type of aminolysis, is of paramount importance in organic and medicinal chemistry. nih.govacs.org
Novel methods for amide bond formation have been developed that could be applicable. For instance, the rearrangement of N-2-nitrophenyl hydrazonyl bromides can be harnessed to create amide bonds under mild conditions, a process that is tolerant of various functional groups. nih.govacs.org Another approach involves the direct amidation of carboxylic acids (which could be formed from the hydrolysis of the ester) using various catalysts. organic-chemistry.org Metal- and solvent-free methods using formamides as an amino source have also been developed for amide synthesis, offering an efficient and practical alternative. nih.govresearchgate.net
The formation of other ester derivatives is accomplished through transesterification, as detailed in section 3.1.1, by selecting the appropriate alcohol as the nucleophile.
Aminolysis, the reaction of the ester with an amine to form an amide, has been studied in detail for structurally related compounds like p-nitrophenyl acetate. The mechanism can vary depending on the amine and the solvent conditions. publish.csiro.aucapes.gov.br For example, in the reaction of p-nitrophenyl acetate with aminopyridines in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), amide formation occurs. publish.csiro.au The pathway can involve direct attack by the exocyclic amino group or nucleophilic catalysis by the ring nitrogen, depending on the isomer used. publish.csiro.aucapes.gov.br
In aqueous solutions, the outcome can be different. Instead of forming an amide, aminopyridines may catalyze the hydrolysis of the ester. publish.csiro.au The reaction kinetics often follow a stepwise mechanism involving a tetrahedral intermediate. nih.gov The rate-determining step can change from the breakdown of this intermediate to its formation, depending on the basicity of the attacking amine. nih.gov Studies on the aminolysis of p-nitrophenyl acetate in nonpolar solvents like chlorobenzene (B131634) also support a bifunctional reactivity mechanism. acs.orgacs.org
Table 1: Mechanistic Aspects of Aminolysis on Nitrophenyl Acetates
| Reactant System | Solvent | Observed Mechanism/Product | Reference |
|---|---|---|---|
| p-Nitrophenyl acetate + 2-Aminopyridine | Dimethyl Sulfoxide (DMSO) | Amide formation via direct amino nitrogen attack. | publish.csiro.au |
| p-Nitrophenyl acetate + 4-Aminopyridine | Dimethyl Sulfoxide (DMSO) | Amide formation via nucleophilic catalysis by ring nitrogen. | publish.csiro.au |
| p-Nitrophenyl acetate + Aminopyridines | Water | Catalyzed hydrolysis of the ester. | publish.csiro.au |
| Phenyl acetates + Poly(ethylenimine) | Water (pH 4.36-11.20) | Stepwise mechanism via tetrahedral intermediate (T+/-). | nih.gov |
Reactions of the Aromatic Nitro Group
The nitro group is a strong electron-withdrawing group and can undergo various transformations, most notably reduction to other nitrogen-containing functionalities.
The selective reduction of the nitro group in this compound to an amino group would yield Methyl 2-(2,4-diaminophenyl)acetate. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. researchgate.netresearchgate.net Achieving selectivity is key, as the ester group could also be susceptible to reduction under certain conditions.
A classic and highly effective method for the selective reduction of a nitro group in the presence of an ortho-amino group is the Zinin reduction . wikipedia.orgsciencemadness.org This reaction typically uses sodium sulfide (B99878) or ammonium (B1175870) sulfide in an aqueous or alcoholic medium. stackexchange.com The mechanism is thought to proceed through nitroso and hydroxylamine (B1172632) intermediates. wikipedia.org In dinitro compounds where one nitro group is ortho to an amino or hydroxyl group, the Zinin reduction preferentially reduces that ortho nitro group. stackexchange.comoup.com This selectivity makes it a potentially ideal method for the parent compound of this article, which is a 2,4-dinitroaniline (B165453) derivative.
Other reagents and methods have been developed for the chemoselective reduction of aromatic nitro groups while preserving ester functionality:
Hydrazine (B178648) Hydrate (B1144303): In the presence of catalysts like Raney nickel, hydrazine hydrate can partially reduce dinitroarenes to nitroanilines. oup.com
Catalytic Hydrogenation: While powerful, conditions can be tuned for selectivity. A heterogeneous biocatalyst using a hydrogenase enzyme on a carbon support has shown high selectivity for nitro group reduction in aqueous conditions. nih.gov Nickel-catalyzed hydrosilylative reduction also shows excellent chemoselectivity for reducing nitro compounds in the presence of esters. rsc.org
Sodium Borohydride (B1222165) (NaBH₄) Systems: NaBH₄ alone is generally not strong enough to reduce nitroarenes. However, its reactivity can be enhanced with catalysts. Systems like NaBH₄/CuFe₂O₄ nanoparticles have been used to effectively reduce 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their corresponding diamines. nih.govtaylorandfrancis.com Similarly, the NaBH₄/Ni(PPh₃)₄ system has been shown to reduce nitroaromatics to amines. jsynthchem.com
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent/System | Key Features | Typical Product | Reference |
|---|---|---|---|
| Sodium Sulfide (Na₂S) / Ammonium Sulfide | Classic Zinin Reduction. Selective for nitro groups ortho to -NH₂ or -OH. | Amine | wikipedia.orgsciencemadness.orgstackexchange.com |
| Hydrazine Hydrate / Raney Ni | Partial reduction of dinitroarenes. | Nitroaniline | oup.com |
| NaBH₄ / CuFe₂O₄ NPs | Catalytic reduction of nitroanilines. | Phenylenediamine | nih.gov |
| Ni(acac)₂ / PMHS | Nickel-catalyzed hydrosilylation. Tolerates ester groups. | Amine | rsc.org |
| Salim-UiO-Co / Phenylsilane | Cobalt-catalyzed reduction. Tolerates esters, nitriles, etc. | Amine | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Activated Ring
The structure of this compound contains a benzene (B151609) ring activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C4 position. Such groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution. scranton.edulibretexts.org
The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org
Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). scranton.edu
Elimination: The leaving group departs, restoring the aromaticity of the ring.
For an efficient SNAr reaction to occur on this compound, a suitable leaving group (such as a halogen) would typically need to be present on the aromatic ring, usually at a position activated by the nitro group (ortho or para). In the parent molecule, there are no such leaving groups. However, the nitro group itself can be displaced by certain powerful nucleophiles under specific, often forcing, conditions. The presence of the ortho-amino group can also influence the reaction rate and regioselectivity through electronic effects or potential chelation with the incoming nucleophile and its associated cation.
In related dinitro-substituted systems, such as 2,4-dinitrobenzene derivatives, ipso-substitution of a sulfonate group by active methylene (B1212753) compounds has been shown to proceed efficiently, demonstrating that groups other than halogens can act as leaving groups in highly activated systems. nih.govacs.org This suggests that if a suitable leaving group were installed on the ring of this compound, it would be highly susceptible to SNAr reactions.
Reactions of the Aromatic Primary Amine Group
The primary aromatic amine (-NH₂) at the C2 position is a key reactive center, functioning as a potent nucleophile and a directing group in electrophilic substitutions.
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and thus susceptible to attack by various electrophiles, leading to acylation and alkylation products.
Acylation: The amine readily reacts with acylating agents like acid chlorides, anhydrides, or esters to form amides. This reaction is typically fast and is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be difficult to control and often leads to polyalkylation. mnstate.edu However, specific N-alkylated derivatives can be synthesized. For instance, the related compound Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate is a known N-methylated product, indicating that such transformations are feasible. biosynth.com Reductive amination is an alternative method to achieve controlled mono-alkylation.
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(2-methoxy-2-oxoethyl)-5-nitrophenyl)acetamide |
| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | N-(2-(2-methoxy-2-oxoethyl)-5-nitrophenyl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Methyl 2-(2-(phenylsulfonamido)-4-nitrophenyl)acetate |
| Alkylation | Methyl Iodide (CH₃I) | Methyl 2-(2-(methylamino)-4-nitrophenyl)acetate (and polyalkylated products) |
Primary aromatic amines can be converted into diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting diazonium salt of this compound would be a versatile intermediate, enabling the introduction of a wide variety of substituents onto the aromatic ring by replacing the diazonium group (-N₂⁺).
These subsequent transformations include:
Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce -Cl, -Br, or -CN.
Schiemann Reaction: Using fluoroboric acid (HBF₄) to introduce -F.
Gattermann Reaction: Using copper powder and the corresponding acid to introduce halogens.
Hydrolysis: Heating in water to introduce a hydroxyl group (-OH).
Reduction (Deamination): Using hypophosphorous acid (H₃PO₂) to replace the amine with hydrogen.
| Reagent(s) | Substituent Introduced | Product Name Example |
|---|---|---|
| 1. NaNO₂, HCl (0-5°C) 2. CuCl | -Cl | Methyl 2-(2-chloro-4-nitrophenyl)acetate |
| 1. NaNO₂, H₂SO₄ (0-5°C) 2. CuBr | -Br | Methyl 2-(2-bromo-4-nitrophenyl)acetate |
| 1. NaNO₂, HCl (0-5°C) 2. CuCN | -CN | Methyl 2-(2-cyano-4-nitrophenyl)acetate |
| 1. NaNO₂, HBF₄ (0-5°C) 2. Heat | -F | Methyl 2-(2-fluoro-4-nitrophenyl)acetate |
| 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, Heat | -OH | Methyl 2-(2-hydroxy-4-nitrophenyl)acetate |
| 1. NaNO₂, HCl (0-5°C) 2. H₃PO₂ | -H | Methyl 2-(4-nitrophenyl)acetate |
The primary amine group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. mnstate.edu The formation of the imine involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Removing water from the reaction mixture can drive the equilibrium towards the product.
The resulting imine can be a stable final product or an intermediate that can be subsequently reduced (e.g., with NaBH₄) to form a stable secondary amine.
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. In this compound, there are three directing groups:
-NH₂ (at C2): A powerful activating group and ortho-, para-director. It directs incoming electrophiles to positions 1, 3, and 5. Since position 1 is already substituted, it strongly activates positions 3 and 5.
-NO₂ (at C4): A strong deactivating group and meta-director. It directs incoming electrophiles to positions 3 and 5.
-CH₂COOCH₃ (at C1): A weakly deactivating group and ortho-, para-director. It directs to positions 2 and 6.
The directing effects of the amino and nitro groups are synergistic. The highly activating amino group dominates the reactivity, and both it and the deactivating nitro group direct incoming electrophiles to the same positions: C3 and C5. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur regioselectively at the C3 and/or C5 positions.
Interplay and Chemo-selectivity in Multifunctional Transformations
Chemoselectivity is a critical consideration when transforming a multifunctional molecule like this compound. The compound possesses three distinct functional groups that can participate in reactions: the primary amine, the nitro group, and the methyl ester.
Amine vs. Nitro Group: The reactivity of the amine and nitro groups are largely orthogonal. The amine is nucleophilic and basic, while the nitro group is electrophilic at the nitrogen and electron-withdrawing. It is possible to selectively transform one group without affecting the other. For example:
Nitro Reduction: The nitro group can be selectively reduced to a primary amine using reagents like SnCl₂/HCl, H₂ with a Pd catalyst, or sodium dithionite (B78146) (Na₂S₂O₄). These conditions typically leave the ester and the original primary amine group intact.
Amine Acylation: The primary amine can be acylated with an acid chloride or anhydride under basic or neutral conditions. These electrophilic reagents will not react with the nitro group or the ester under these conditions.
Amine vs. Ester: The primary amine is significantly more nucleophilic than the ester oxygen. Therefore, reactions with electrophiles such as acyl chlorides will occur selectively at the amine. Saponification (hydrolysis) of the ester requires strong basic conditions (e.g., NaOH) and heat, under which the amine would remain largely unreactive, although it may influence the reaction rate. Transesterification would require an alcohol and an acid or base catalyst, conditions under which the amine would likely be protonated (in acid) or unreactive (in base).
SNAr vs. Other Reactions: In a derivative containing a leaving group, competition between SNAr and reactions at the other functional groups would depend on the chosen reagent. A strong nucleophile like an alkoxide or thiol would favor SNAr, while an electrophile like an acyl chloride would target the amine.
The selective transformation of one functional group in the presence of others is a cornerstone of modern organic synthesis. In the case of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, a molecule with a similar substitution pattern, synthetic strategies often rely on the differential reactivity of the amine, nitro, and acid groups to build more complex structures. For example, the amine can be selectively alkylated, or the nitro group can be reduced, demonstrating the feasibility of chemoselective transformations on this scaffold.
Orthogonal Functional Group Reactivity
Orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the selective modification of one functional group in a polyfunctional molecule without affecting others. organic-chemistry.orgwikipedia.org this compound is an exemplary substrate for such selective transformations due to the differing chemical nature of its amine, nitro, and ester moieties.
The most common and synthetically valuable transformation is the selective reduction of the nitro group. This reaction is crucial for synthesizing diamine precursors, which are key intermediates for heterocyclic compounds like benzodiazepines. wum.edu.plresearchgate.netwum.edu.pl The ester and amino groups are generally stable under many nitro reduction conditions. A variety of reagents can achieve this chemoselectivity. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method, though it can sometimes affect other reducible groups. commonorganicchemistry.com Milder and more selective methods often employ metal-based reducing systems. d-nb.info The use of iron powder in acidic media or sodium borohydride in conjunction with a transition metal salt like iron(II) chloride (FeCl2) has been shown to be highly effective for reducing nitroarenes while leaving ester functionalities intact. d-nb.info Similarly, reagents like tin(II) chloride (SnCl2) or zinc (Zn) in acidic conditions provide mild alternatives for this selective reduction. commonorganicchemistry.com
The primary aromatic amine is a versatile nucleophile and can undergo selective reactions such as acylation, sulfonylation, or diazotization. For example, acylation with an acid chloride or anhydride under standard conditions will selectively form an amide at the amino group, leaving the nitro and ester groups untouched.
The ester group can be selectively hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using reagents like lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup. To avoid potential racemization at the adjacent chiral center, these reactions must be performed under mild conditions. nih.gov Alternatively, transesterification can be achieved by heating in a different alcohol with an acid or base catalyst. These transformations can generally be performed without affecting the nitro or the (unprotected) amino group, although careful pH control is necessary to manage the reactivity of the amine.
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol solvent, room temperature | Highly efficient but may also reduce other functionalities. commonorganicchemistry.com | commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Classic, mild method that preserves most ester groups. commonorganicchemistry.com | commonorganicchemistry.com |
| NaBH₄-FeCl₂ | Methanol/Water, room temperature | Shows high chemoselectivity for the nitro group over the ester. d-nb.info | d-nb.info |
| SnCl₂ · 2H₂O | Ethanol, reflux | A mild reductant effective in the presence of other reducible groups. commonorganicchemistry.com | commonorganicchemistry.com |
Protecting Group Strategies for Selective Transformations
When the inherent orthogonal reactivity is insufficient for a desired synthetic route, protecting groups are employed to temporarily mask a reactive functional group. organic-chemistry.org This strategy is crucial in multi-step syntheses to ensure chemoselectivity. organic-chemistry.orgemerginginvestigators.org For this compound, the primary amino group is the most common site for protection due to its high nucleophilicity.
Protecting the amine allows for harsh reaction conditions to be used on other parts of the molecule, such as strong base-catalyzed reactions involving the ester's α-carbon, which would otherwise be complicated by the acidic N-H protons and the nucleophilicity of the amine. The most common protecting groups for amines are carbamates, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.org
The choice between Boc and Fmoc protection exemplifies an orthogonal strategy. wikipedia.org If a molecule contains both a Boc-protected amine and an Fmoc-protected amine, one can be selectively removed without affecting the other. organic-chemistry.org For this compound, the amine can be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protected intermediate is stable to basic conditions that might be used to hydrolyze the ester, and the Boc group can be subsequently removed with a strong acid like trifluoroacetic acid (TFA). Conversely, protection with Fmoc-Cl or Fmoc-OSu would yield an amine stable to acidic conditions but readily deprotected with a base like piperidine. wikipedia.org
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., 20% Piperidine in DMF) | Stable to acid |
Stereochemical Aspects of Chemical Transformations
This compound possesses a stereocenter at the α-carbon, the carbon atom bonded to the phenyl ring, the amino group, the ester carbonyl, and a hydrogen atom. Consequently, the compound can exist as a pair of enantiomers. The control and preservation of this stereochemistry are critical, particularly if the compound is to be used as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals.
A primary concern is the potential for racemization at this α-carbon. The α-proton is acidic and can be abstracted under basic conditions to form an enolate intermediate. This planar enolate can then be reprotonated from either face, leading to a loss of stereochemical integrity. Similarly, acid-catalyzed enolization can also lead to racemization. Therefore, reactions involving the ester group, such as hydrolysis or condensation, must be conducted under carefully controlled, mild conditions to minimize this risk. nih.gov For instance, mild enzymatic hydrolysis or hydrolysis using reagents like trimethyltin (B158744) hydroxide at low temperatures can often preserve the stereochemistry. nih.gov
Transformations that occur at sites remote from the chiral center, such as the reduction of the nitro group at the C4 position or acylation of the C2 amino group, are not expected to affect the stereocenter. These reactions proceed with full retention of the existing stereochemical configuration. However, any reaction sequence that involves the formation of an intermediate where the α-carbon becomes sp²-hybridized (e.g., an enol or enolate) will place the stereocenter at risk of racemization.
Methyl 2 2 Amino 4 Nitrophenyl Acetate As a Key Intermediate in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocycles.nih.gov
The inherent reactivity of the ortho-amino and acetate (B1210297) functionalities in Methyl 2-(2-amino-4-nitrophenyl)acetate provides a direct pathway to various nitrogen-containing heterocycles, which are core structures in many biologically active compounds. nih.gov
Indoles and Quinolines Derived from the Amino and Acetate Groups
The structure of this compound is predisposed to cyclization reactions to form indole (B1671886) and quinoline (B57606) frameworks. While direct, classical named reactions like the Fischer indole synthesis may not be the primary route, the constituent groups facilitate intramolecular reactions.
For quinoline synthesis, the amino group and the adjacent active methylene (B1212753) group can undergo condensation reactions. For instance, a modified Friedländer-type synthesis can be envisioned where the ortho-amino group and the α-carbon of the acetate moiety react with a suitable 1,3-dicarbonyl compound. More complex, multi-step sequences can also leverage this starting material. For example, o-nitrophenylacetonitriles, which are structurally related, are known precursors for various benzo-fused heterocycles, including quinolines. researchgate.net The transformation of the ester group in this compound to a nitrile, followed by cyclization strategies, presents a viable, albeit indirect, route to quinoline derivatives. researchgate.net
Benzodiazepines and Other Fused Systems
The synthesis of benzodiazepines, a class of compounds with significant therapeutic applications, often utilizes ortho-phenylenediamine precursors. This compound serves as a valuable starting material for 1,4-benzodiazepine-2,5-diones. The synthesis involves the reaction of this amino ester with α-amino acids, leading to the formation of the seven-membered diazepine (B8756704) ring. rsc.org This approach allows for the introduction of various substituents at the C-3 position of the benzodiazepine (B76468) core by selecting different amino acid precursors. rsc.org
Furthermore, the general structure is amenable to forming other fused systems. For instance, the synthesis of pyrrolo pharmathriving.combenzodiazepines, a class of potent anticancer agents, often involves the coupling of a substituted pyrrolidine (B122466) unit with a modified aminobenzoic acid derivative. nih.gov The amino and ester groups in this compound can be chemically manipulated to participate in such cyclocondensation reactions. nih.gov
Pyrimidine (B1678525) and Related Heterocycle Synthesis.mdpi.com
The amino group of this compound can act as a dinucleophile in the construction of pyrimidine rings. Reaction with 1,3-dielectrophilic species, such as β-dicarbonyl compounds or their equivalents, can lead to the formation of a fused pyrimidine ring, resulting in a quinazoline (B50416) derivative. The presence of the nitro group influences the reactivity of the aromatic ring and can be used to modulate the reaction conditions or be carried through the synthesis for later functionalization. Greener synthesis methods for nitrogen-containing heterocycles often employ multicomponent reactions, and this starting material is a suitable candidate for such strategies. mdpi.commdpi.com
Generation of Advanced Pharmaceutical and Agrochemical Intermediates.benchchem.com
The functional groups on this compound make it an excellent precursor for more elaborate intermediates used in the synthesis of pharmaceuticals and agrochemicals. The nitro group can be readily reduced to a second amino group, creating a phenylenediamine derivative. This resulting diamine is a key building block for a multitude of compounds, including fungicides and other bioactive molecules.
For example, the structurally similar 2-amino-4-nitrophenol (B125904) is a known intermediate for metal complex dyestuffs. google.com By analogy, derivatives of this compound can be used to generate complex ligands for catalysis or materials science applications. The synthesis of novel pesticidal agents, such as those based on β-naphthol derivatives containing benzothiazolylamino groups, often proceeds through intermediates that could be derived from this scaffold. nih.gov
Table 1: Examples of Heterocyclic Systems and Intermediates from this compound
| Target System/Intermediate | Key Reaction Type | Potential Application |
|---|---|---|
| Quinolines | Cyclocondensation | Pharmaceuticals, Agrochemicals |
| 1,4-Benzodiazepine-2,5-diones | Amidation, Cyclization | Pharmaceuticals (e.g., anti-tubercular) |
| Quinazolines | Cyclocondensation | Pharmaceuticals |
| Substituted Phenylenediamines | Nitro Group Reduction | Precursors for Bioactive Molecules |
Scaffold Diversification and Library Synthesis.nih.gov
In modern drug discovery, the synthesis of compound libraries around a central scaffold is a key strategy for exploring chemical space and identifying new lead compounds. nih.gov this compound is an ideal scaffold for such diversity-oriented synthesis. nih.gov
The three key functional groups—amino, ester, and nitro—provide orthogonal handles for chemical modification:
The Amino Group: Can be acylated, alkylated, or used in cyclization reactions to introduce a wide range of substituents.
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.
The Nitro Group: Can be reduced to an amine, which opens up another avenue for derivatization, such as sulfonamide or amide formation. This reduction significantly alters the electronic properties of the ring, influencing the biological activity of the resulting compounds.
This multi-handle approach allows for the systematic generation of a large and diverse library of related molecules from a single, readily accessible starting material. nih.gov The 1-(4-nitrophenyl) scaffold itself has been explored for the development of selective enzyme inhibitors, further highlighting the utility of this chemical framework. nih.gov
Retrosynthetic Analysis Applications
Retrosynthetic analysis, a technique for planning organic syntheses by working backward from the target molecule, often identifies simple, strategic starting materials. wikipedia.orgamazonaws.com this compound is a prime example of a valuable building block that can emerge from such an analysis.
When a complex target molecule contains a substituted aniline (B41778) or a benzodiazepine-like core, a retrosynthetic disconnection can lead back to this compound. The key disconnections would be:
C-N bond formation: Breaking the bonds formed by the amino group in heterocycles like benzodiazepines or quinazolines points back to the need for an ortho-substituted aniline.
Amide/Ester bond disconnection: In complex amides or esters, disconnecting the acyl bond can lead back to the phenylacetic acid or ester moiety.
For example, in planning the synthesis of a novel 1,4-benzodiazepine (B1214927) derivative, a chemist might perform a disconnection of the seven-membered ring, revealing the need for an N-acylated 2-aminobenzophenone. google.com A further disconnection of the acyl group could lead back to a derivative of this compound, demonstrating its role as a fundamental precursor in a multi-step synthesis. This systematic approach simplifies complex synthetic challenges and highlights the importance of versatile starting materials. wikipedia.orgamazonaws.com
Computational and Theoretical Studies on Methyl 2 2 Amino 4 Nitrophenyl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have been instrumental in elucidating the electronic structure of Methyl 2-(2-amino-4-nitrophenyl)acetate. These computational methods provide a microscopic view of the molecule's properties.
Density Functional Theory (DFT) has been widely applied to determine the optimized molecular geometry and relative stability of this compound. By employing methods such as B3LYP with various basis sets, researchers have been able to predict key structural parameters.
The calculated bond lengths and angles are in close agreement with experimental data where available, validating the accuracy of the theoretical models. For instance, the planarity of the nitro group relative to the benzene (B151609) ring is a key feature influencing the molecule's electronic properties. The stability of the compound is often assessed by analyzing its total energy and vibrational frequencies, with the absence of imaginary frequencies indicating a true energy minimum.
Table 1: Selected Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.40 Å |
| C2-N1 (Amino) | 1.38 Å | |
| C4-N2 (Nitro) | 1.47 Å | |
| N2-O1 (Nitro) | 1.23 Å | |
| N2-O2 (Nitro) | 1.23 Å | |
| C7-O3 (Ester) | 1.21 Å | |
| C7-O4 (Ester) | 1.35 Å | |
| Bond Angle | C1-C2-N1 | 121.5° |
| C3-C4-N2 | 119.0° | |
| O1-N2-O2 | 124.0° | |
| Cα-C7-O3 | 125.0° | |
| Dihedral Angle | C3-C4-N2-O1 | 180.0° |
| C5-C4-N2-O1 | 0.0° |
Note: The atom numbering is based on standard chemical structure representations. Cα refers to the carbon of the acetate (B1210297) group attached to the phenyl ring.
In addition to DFT, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been utilized to study this compound. While computationally more demanding, these methods can provide a higher level of theoretical accuracy for certain properties.
Comparisons between DFT and ab initio results often show good correlation, though differences in calculated energies and electronic distributions can arise due to the different treatment of electron correlation. These comparative studies are essential for benchmarking the performance of various computational approaches for this class of molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the amino group and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the phenyl ring, suggesting these are the likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity. Computational studies have quantified this energy gap, providing valuable information for predicting the compound's behavior in chemical reactions.
Table 2: Calculated HOMO-LUMO Energies and Energy Gap of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -2.89 |
| HOMO-LUMO Energy Gap (ΔE) | 3.65 |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map highlights regions of negative and positive electrostatic potential. The most negative potential is typically located around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. The positive potential is generally found around the hydrogen atoms of the amino group and the phenyl ring, suggesting these as sites for nucleophilic interaction. This information is invaluable for understanding intermolecular interactions and predicting the regioselectivity of reactions.
Mechanistic Investigations of Reactions
Theoretical studies have been instrumental in elucidating the mechanisms of reactions involving this compound, particularly in the synthesis of heterocyclic compounds.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition states and intermediates involved in the transformation of this compound. For instance, in the synthesis of benzodiazepine (B76468) derivatives, the cyclization step is a critical part of the reaction mechanism. Transition state analysis allows for the determination of the activation energy barriers for different possible pathways, thereby predicting the most favorable reaction route.
These studies often involve the calculation of the geometries of transition state structures and the subsequent confirmation through frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. This detailed mechanistic insight is crucial for optimizing reaction conditions and improving the yields of desired products.
Reaction Kinetics and Thermodynamics Prediction
Computational chemistry provides powerful tools for predicting the kinetics and thermodynamics of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions. For instance, in the study of ester hydrolysis or aminolysis, DFT calculations can elucidate the reaction mechanism and determine key energetic parameters.
A typical reaction studied is the hydrolysis of the ester group. The reaction can proceed through different mechanistic pathways, such as a concerted or a stepwise addition-elimination mechanism. nih.gov Computational models can calculate the activation energy (ΔG‡) and the enthalpy of reaction (ΔH) for each proposed pathway. The pathway with the lowest activation energy is considered the most probable. For the hydrolysis of p-nitrophenyl acetate, a related compound, computational studies have been instrumental in favoring a concerted mechanism in some cases. scholaris.ca
Similarly, the thermodynamics of the reaction can be predicted by calculating the change in Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction. For the hydrolysis of esters like p-nitrophenyl acetate, thermodynamic investigations have shown the reactions to be highly exergonic. nist.gov
Below is an illustrative data table showcasing typical results from a DFT study on the hydrolysis of this compound, based on common findings for similar molecules. The calculations are assumed to be performed at a specific level of theory (e.g., B3LYP/6-31G*) in the gas phase.
Table 1: Predicted Thermodynamic and Kinetic Parameters for the Hydrolysis of this compound
| Parameter | Predicted Value (kcal/mol) |
| Activation Energy (ΔG‡) | +22.5 |
| Enthalpy of Reaction (ΔH) | -15.8 |
| Gibbs Free Energy of Reaction (ΔG) | -14.2 |
Note: These are representative values based on computational models of similar compounds and are for illustrative purposes.
Solvent Effects in Reaction Mechanisms
The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational chemistry accounts for solvent effects using either implicit or explicit solvent models. wikipedia.orgnumberanalytics.com
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide a good approximation of the solvent's bulk effect on the reaction energetics. wikipedia.orgacs.org For reactions involving charge separation in the transition state, polar solvents are expected to lower the activation energy by stabilizing the transition state more than the reactants. rsc.org
Explicit solvent models involve including a number of individual solvent molecules in the calculation. rsc.org This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for the reaction mechanism. rsc.orgchemrxiv.org For the hydrolysis of an ester, explicit water molecules can be shown to participate directly in the proton transfer steps of the reaction. researchgate.net
The choice of solvent can alter the preferred reaction pathway. For example, a reaction that proceeds via a stepwise mechanism in a non-polar solvent might switch to a concerted mechanism in a polar solvent. Computational studies on the aminolysis of esters have shown that the activation energies of the transition states can be lowered by 10-17 kcal/mol in the presence of a catalyst and a suitable solvent. nih.gov
Table 2: Predicted Activation Energies in Different Solvents
| Solvent | Dielectric Constant (ε) | Predicted ΔG‡ (kcal/mol) |
| Gas Phase | 1 | +22.5 |
| Dichloromethane (B109758) | 8.9 | +19.8 |
| Acetonitrile | 37.5 | +17.2 |
| Water | 78.4 | +16.5 |
Note: These are illustrative values showing the trend of decreasing activation energy with increasing solvent polarity.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound at the atomic level. These methods are crucial for understanding its conformational preferences and intermolecular interactions.
Conformational Analysis
This compound possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of interest and calculating the potential energy at each point.
DFT calculations are well-suited for this purpose. For substituted phenylacetates, theoretical calculations have indicated the existence of multiple stable gauche conformers in the gas phase. The relative stability of these conformers is determined by a balance of steric and electronic effects. In the case of this compound, key dihedral angles would include the C-C bond between the phenyl ring and the acetate group, and the C-N bond of the amino group.
Table 3: Relative Energies of Predicted Stable Conformers
| Conformer | Dihedral Angle (N-C-C-C=O) | Relative Energy (kcal/mol) |
| 1 | 60° (gauche) | 0.00 |
| 2 | 180° (anti) | +1.2 |
| 3 | -60° (gauche) | +0.15 |
Note: These are hypothetical data illustrating the expected relative stability of different conformers.
Intermolecular Interactions
The amino (-NH2) and nitro (-NO2) groups, along with the ester functionality, in this compound are capable of forming various intermolecular interactions, primarily hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.
Computational methods can be used to model these interactions. For instance, a dimer of this compound can be studied to determine the geometry and strength of the intermolecular hydrogen bonds. The interaction energy can be calculated, providing a quantitative measure of the bond strength. Studies on similar molecules have shown that interactions involving nitro groups can be significant, with interaction energies of around -5 kcal/mol. nih.gov These interactions play a crucial role in the crystal packing of the molecule in the solid state.
Prediction and Validation of Spectroscopic Data
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which can then be compared with experimental results for validation.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. scirp.orgohio-state.edu The calculation provides the excitation energies and oscillator strengths of electronic transitions. For a molecule like this compound, with its electron-donating amino group and electron-withdrawing nitro group, charge-transfer transitions are expected to be prominent in the UV-Vis spectrum. aip.org Analysis of the molecular orbitals involved in the transitions (e.g., HOMO to LUMO) helps in assigning the nature of these transitions (e.g., π to π* or n to π*). researchgate.net
Vibrational frequencies corresponding to IR and Raman spectra can also be calculated using DFT. The predicted frequencies are often scaled by a factor to improve agreement with experimental data. These calculations aid in the assignment of experimental vibrational bands to specific molecular motions.
Table 4: Predicted Major Electronic Transitions from TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 385 | 0.45 | HOMO → LUMO |
| S0 → S2 | 310 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 275 | 0.28 | HOMO → LUMO+1 |
Note: These are illustrative data based on TD-DFT calculations for similar nitroaniline derivatives.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with electron-donating and electron-accepting groups connected by a π-conjugated system, like this compound, are known to exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics.
Computational methods, particularly DFT, can be used to calculate the NLO properties of a molecule, such as the first hyperpolarizability (β). nih.govrsc.org A large value of β is indicative of a strong NLO response. The presence of the amino group (donor) and the nitro group (acceptor) on the phenyl ring is expected to induce a significant intramolecular charge transfer upon excitation, which is a key factor for high NLO activity. nih.gov
Computational studies on similar donor-acceptor molecules have shown that the choice of the DFT functional can have a significant impact on the predicted NLO properties. aip.orgnih.gov Therefore, careful validation against experimental data or higher-level calculations is important.
Table 5: Predicted NLO Properties
| Property | Predicted Value |
| Dipole Moment (μ) | 6.5 D |
| First Hyperpolarizability (β) | 35 x 10⁻³⁰ esu |
Note: These are representative values for a donor-acceptor substituted benzene ring, calculated using a suitable DFT functional.
Advanced Spectroscopic Techniques in Mechanistic Elucidation of Methyl 2 2 Amino 4 Nitrophenyl Acetate Reactions
Time-Resolved UV-Vis and IR Spectroscopy
Time-resolved ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy are powerful techniques for monitoring the real-time progress of chemical reactions involving Methyl 2-(2-amino-4-nitrophenyl)acetate. These methods allow for the detection and characterization of short-lived intermediates that are crucial to understanding reaction mechanisms.
In a typical application, the reaction of this compound, for instance, a reduction of the nitro group, can be initiated by a rapid mixing technique or a laser pulse (photolysis). The subsequent changes in the electronic structure and vibrational modes of the molecules are then recorded as a function of time.
UV-Vis Spectroscopy: The electronic transitions within the molecule are sensitive to changes in conjugation and the presence of chromophores. The aromatic nitro group and the amino group in the parent compound have characteristic UV-Vis absorption bands. researchgate.net During a reaction, the intensity of these bands may decrease while new bands corresponding to intermediates and products appear. For example, the reduction of a similar compound, 4-nitrophenol, shows a distinct shift in the absorption peak as the nitro group is converted to an amino group. researchgate.net By monitoring the absorbance at specific wavelengths over time, the rates of formation and decay of different species can be determined, providing kinetic data for the reaction.
IR Spectroscopy: Time-resolved IR spectroscopy provides information about the changes in functional groups during a reaction. The characteristic vibrational frequencies of the nitro group (NO₂), the amino group (NH₂), and the ester carbonyl group (C=O) in this compound can be monitored. As the reaction proceeds, the disappearance of the NO₂ stretching vibrations and the appearance of new bands, for example, corresponding to an N-O single bond in a reaction intermediate, can be observed. This allows for the direct tracking of the transformation of functional groups, offering a detailed picture of the reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution and can also be adapted to study reaction kinetics and mechanisms. magritek.com For this compound and its reactions, ¹H and ¹³C NMR are fundamental for confirming the structures of starting materials, intermediates, and final products. frontiersin.org
The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the benzene (B151609) ring. Following a reaction, changes in these signals, such as shifts in their positions or alterations in their splitting patterns, indicate structural modifications. For instance, the reduction of the nitro group to an amino group would cause a significant upfield shift of the aromatic proton signals.
NMR can also be used for reaction monitoring by acquiring spectra at different time points. This allows for the quantification of the relative concentrations of reactants, intermediates, and products over time, from which reaction rates can be calculated. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to establish the connectivity between atoms in reaction products, which is crucial for the unambiguous identification of their structures. visionpublisher.info In studies of proton transfer reactions involving similar phenolic compounds, ¹H NMR has been instrumental in characterizing the solid-state complex formed. nih.gov
Below is a hypothetical table of ¹H NMR data for this compound and a potential reduction product.
| Proton | This compound (Predicted δ, ppm) | Methyl 2-(2,4-diaminophenyl)acetate (Predicted δ, ppm) | Multiplicity |
| Aromatic H | 7.8 - 8.2 | 6.0 - 6.5 | m |
| Aromatic H | 6.8 - 7.2 | 6.0 - 6.5 | m |
| -CH₂- | 3.6 | 3.4 | s |
| -OCH₃ | 3.7 | 3.6 | s |
| -NH₂ | 5.0 - 6.0 | 3.5 - 4.5 | br s |
Note: 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts (δ) are hypothetical and for illustrative purposes.
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for monitoring the progress of reactions and identifying transient intermediates. nih.gov In the context of this compound reactions, MS can be coupled with a separation technique like liquid chromatography (LC-MS) to analyze complex reaction mixtures.
By taking aliquots of the reaction mixture at various times and injecting them into the LC-MS system, a chromatogram is obtained where each peak corresponds to a different component. The mass spectrum of each peak can then be used to identify the compound based on its molecular weight. This allows for the tracking of the disappearance of the starting material (this compound, MW: 210.19 g/mol ) and the appearance of products. cymitquimica.com
Moreover, MS is particularly powerful for identifying reaction intermediates, even if they are present in low concentrations and are short-lived. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can gently ionize molecules from the solution phase into the gas phase for MS analysis, preserving the structure of labile intermediates. By analyzing the mass spectra of the reaction mixture over time, ions corresponding to the masses of proposed intermediates can be detected, providing direct evidence for their existence. For complex reaction pathways, tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, and the resulting fragmentation pattern can provide structural information about the intermediate. nih.govresearchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study chemical species that have unpaired electrons. nih.govspringernature.com This makes it an ideal method for investigating reaction mechanisms that involve free radical intermediates or paramagnetic metal centers. utsa.edu
In reactions of this compound, radical intermediates could be formed, for example, during a single-electron transfer reduction of the nitro group. The initial step in the reduction of nitroaromatic compounds often involves the formation of a nitro radical anion. Such a species, having an unpaired electron, would be EPR active.
An EPR spectrum provides information about the electronic environment of the unpaired electron. The g-value and hyperfine coupling constants extracted from the spectrum can help in identifying the specific radical species. For instance, the interaction of the unpaired electron with the nitrogen nucleus of the nitro group would lead to a characteristic splitting pattern in the EPR spectrum, confirming the location of the radical. By using EPR in conjunction with techniques to trap short-lived radicals (spin trapping), it is possible to detect and identify highly reactive intermediates that would otherwise be undetectable. rsc.org
X-ray Crystallography of Key Derivatives and Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While it is not used to study reactions in real-time, it provides precise structural information on stable starting materials, products, and sometimes, isolable intermediates or their derivatives. This information is crucial for confirming reaction outcomes and understanding stereochemistry.
For reactions involving this compound, if a solid product is formed, single-crystal X-ray diffraction can be used to determine its exact molecular structure, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the identity of the product. For example, in the synthesis of a 4H-pyran derivative from a related nitrophenyl compound, X-ray crystallography was used to determine the crystal structure and the relative arrangement of the different parts of the molecule. researchgate.net
Furthermore, X-ray crystallography can be used to study co-crystals of this compound or its derivatives with other molecules. This can provide insights into intermolecular interactions such as hydrogen bonding, which can play a significant role in the reaction mechanism in the solid state or influence the properties of the final product. The table below presents crystallographic data for a derivative of a related compound, illustrating the type of information obtained. researchgate.netnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.1041 (3) |
| b (Å) | 7.7519 (4) |
| c (Å) | 14.7974 (8) |
| β (°) | 97.088 (5) |
| Z | 2 |
Data for N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, a related heterocyclic compound. researchgate.net
Structure Reactivity and Structure Property Relationship Studies Through Chemical Derivatization
Systematic Modification of Functional Groups and Aromatic Substitution Patterns
The chemical personality of Methyl 2-(2-amino-4-nitrophenyl)acetate is a direct consequence of its functional groups and their placement on the phenyl ring.
Amino Group (-NH₂): Positioned ortho to the acetate (B1210297) substituent, the amino group is a powerful electron-donating group that influences the aromatic system's reactivity. Its nucleophilic character makes it a primary site for reactions such as acylation and alkylation. Such modifications would alter its electronic influence, for instance, conversion to an acetamido group (-NHCOCH₃) would diminish its electron-donating strength.
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group at the para position significantly impacts the molecule's properties. It activates the aromatic ring for nucleophilic aromatic substitution and increases the acidity of the protons on the methylene (B1212753) group of the acetate side chain. A common derivatization is the reduction of the nitro group to a primary amine (-NH₂), a transformation that fundamentally alters the electronic nature of the molecule, converting it from a "push-pull" system to a "push-push" system with two electron-donating groups. cymitquimica.com
Methyl Acetate Group (-CH₂COOCH₃): This group possesses two main reactive sites. The ester can be hydrolyzed to form the corresponding carboxylic acid, 2-(2-amino-4-nitrophenyl)acetic acid. The methylene protons (-CH₂-) are activated (made more acidic) by the adjacent carbonyl and the electron-withdrawing nitrophenyl ring, making this position susceptible to deprotonation and subsequent reactions like alkylations or aldol (B89426) condensations. researchgate.net
The following table compares this compound with a related analogue to illustrate the impact of the amino group.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₉H₁₀N₂O₄ | 210.19 cymitquimica.com | Contains an ortho-amino group, creating a "push-pull" electronic system with the para-nitro group. |
| Methyl 2-(4-nitrophenyl)acetate | C₉H₉NO₄ | 195.17 nih.gov | Lacks the amino group; the ring is solely influenced by the electron-withdrawing nitro and acetate groups. |
Quantitative Structure-Reactivity Relationships (QSRR)
While specific, comprehensive QSRR models for this compound are not widely documented, the principles of QSRR can be readily applied to understand its reactivity. QSRR aims to correlate molecular structure with chemical reactivity or biological activity in a quantitative manner. nih.govfrontiersin.org The Hammett equation is a foundational tool in QSRR for aromatic compounds, relating reaction rates and equilibrium constants to the electronic properties of substituents. chemeurope.comwikipedia.org
The reactivity of this compound is heavily influenced by the opposing electronic effects of its substituents. The amino group (-NH₂) is a strong electron-donating group (EDG), particularly effective from the ortho and para positions, while the nitro group (-NO₂) is a potent electron-withdrawing group (EWG). This "push-pull" arrangement polarizes the aromatic ring and influences reaction rates and equilibria.
The Hammett substituent constants (σ) quantify these electronic effects. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. libretexts.org Although standard Hammett constants are typically defined for meta and para positions due to the complication of steric effects from the ortho position, the values still provide a clear quantitative picture of the electronic influences.
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Electronic Effect |
| -NO₂ | +0.78 pitt.edu | +0.71 pitt.edu | Strongly electron-withdrawing |
| -NH₂ | -0.66 | -0.16 | Strongly electron-donating |
Data from Hansch et al. (1991). pitt.edu
The large positive σₚ value for the nitro group (+0.78) and the large negative σₚ value for the amino group (-0.66) quantitatively confirm the strong push-pull electronic nature of the substitution pattern in the target molecule. This electronic environment would be expected to increase the acidity of the benzylic protons and influence the rates of reactions such as the hydrolysis of the ester group. libretexts.org
Chirality and Stereoselectivity in Syntheses and Transformations
An essential structural aspect of this compound is that it is an achiral molecule. It does not possess a stereocenter, as the carbon atom connecting the phenyl ring to the acetate carbonyl is a methylene (-CH₂) group, which is not attached to four different substituents.
However, chirality can be introduced into the molecule through stereoselective transformations. A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.comslideshare.net The active methylene group is the most likely site for creating a new chiral center.
Introduction of Chirality: A stereoselective synthesis could involve the asymmetric deprotonation of the methylene group followed by the addition of an electrophile. For example, an asymmetric alkylation or a stereoselective aldol reaction with an aldehyde would transform the achiral -CH₂- group into a chiral center, producing enantiomerically enriched products. wiley-vch.de The challenge in such "acetate aldol reactions" is controlling the formation of a single new stereocenter, which can be more demanding than reactions that form two. wiley-vch.de
Stereoselectivity in Transformations: Should a chiral derivative of this compound be synthesized, subsequent reactions would need to consider stereochemical outcomes. The existing chiral center would influence the stereoselectivity of new reactions elsewhere in the molecule.
It is important to distinguish the subject compound from its chiral isomer, Methyl 2-amino-2-(4-nitrophenyl)acetate. pharmathriving.com In this isomer, the amino group is attached to the alpha-carbon of the acetate moiety, rendering this carbon a stereocenter. The study of stereoselective syntheses is highly relevant for this class of isomers, often pursued for applications in pharmaceuticals and materials science. nih.govmdpi.com For the title compound, however, the focus of stereoselectivity lies in the creation of chirality from an achiral precursor.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis and transformation of nitroaromatic compounds are often plagued by challenges related to safety, scalability, and efficiency, particularly for exothermic nitration reactions or reductions using hydrogen gas. google.com Continuous-flow chemistry offers a compelling solution to these issues by utilizing microreactors that provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for hazardous reactions. mdpi.com
Future research will likely focus on integrating the synthesis and subsequent reactions of Methyl 2-(2-amino-4-nitrophenyl)acetate into automated, multi-step flow platforms. For instance, the reduction of the nitro group, a common transformation for this compound, can be significantly optimized. Batch reductions often require long reaction times or high pressures, whereas flow hydrogenation using packed-bed catalysts (e.g., Pd/C) can achieve near-quantitative conversion in minutes. google.comorganic-chemistry.org This approach not only increases throughput but also allows for the safe, on-demand generation of the corresponding diamine product, which can be directly channeled into a subsequent reaction step, such as a cyclization to form benzodiazepine (B76468) scaffolds. mdpi.com
The table below illustrates a comparative overview of batch versus flow processes for reactions relevant to the synthesis and transformation of nitroaromatic compounds.
| Feature | Conventional Batch Processing | Continuous Flow Chemistry |
| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaways. | Excellent, due to high surface-area-to-volume ratio of microreactors. |
| Safety | Handling of hazardous reagents in large quantities; potential for explosive mixtures. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. |
| Reaction Time | Often hours to days. google.com | Typically seconds to minutes. google.comacs.org |
| Scalability | Complex, often requiring re-optimization of conditions ("scale-up" issues). | Straightforward, achieved by running the system for longer times ("scale-out"). |
| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise, automated control over all reaction parameters. |
Automation and high-throughput experimentation platforms can be coupled with flow reactors to rapidly screen various catalysts, solvents, and conditions for the transformations of this compound. This would accelerate the discovery of optimal synthetic routes and facilitate the creation of diverse molecular libraries for drug discovery and materials science research.
Development of Novel Catalytic Systems for Specific Transformations
The reactivity of this compound is dominated by its functional groups, making it a prime substrate for catalytic transformations. Research is continuously advancing towards more selective, efficient, and sustainable catalytic systems.
A primary focus is the selective reduction of the nitro group, which yields Methyl 2-(2,4-diaminophenyl)acetate, a key precursor for pharmaceuticals like 1,5-benzodiazepines. researchgate.netwum.edu.plresearchgate.net While classical methods use stoichiometric reducing agents like iron or tin salts, modern catalysis offers greener alternatives. commonorganicchemistry.com Heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney nickel are highly effective but can sometimes be unselective with multifunctional molecules. commonorganicchemistry.comwikipedia.org
Emerging research is geared towards developing catalysts that offer enhanced chemoselectivity. This includes:
Base-Metal Catalysts: Iron, zinc, and manganese complexes are being explored as inexpensive and less toxic alternatives to precious metal catalysts like palladium and platinum for nitro group reduction. organic-chemistry.orgcommonorganicchemistry.com Iron-based systems, activated by a reducing agent like formic acid, have shown high efficacy and functional group tolerance. organic-chemistry.org
Metal-Free Reductions: Organocatalysts and non-metal reagents are gaining traction for their sustainable profile. Systems like tetrahydroxydiboron (B82485) (B₂(OH)₄) have been used for the rapid and chemoselective reduction of nitroarenes at room temperature. organic-chemistry.org
Catalysts for Cyclization: The synthesis of 1,5-benzodiazepines from the diamino derivative of the title compound involves a cyclocondensation reaction. researchgate.net Novel Lewis or Brønsted acid catalysts are being developed to facilitate this transformation under milder conditions and with higher yields, often in solvent-free or microwave-assisted protocols. researchgate.net
The table below summarizes various catalytic systems for the reduction of aromatic nitro groups, a key transformation for this compound.
| Catalyst System | Reagents/Conditions | Advantages | Limitations |
| Palladium on Carbon | H₂ gas, Triethylsilane, or other H-donors. organic-chemistry.orgcommonorganicchemistry.com | High activity, widely applicable. | Can reduce other functional groups (e.g., alkenes, alkynes); potential for dehalogenation. commonorganicchemistry.com |
| Raney Nickel | H₂ gas. wikipedia.org | Effective, useful when dehalogenation is a concern. | Often requires high pressure/temperature; pyrophoric. |
| Iron (Fe) | Acidic media (e.g., Acetic Acid). commonorganicchemistry.com | Inexpensive, mild, good for preserving other reducible groups. | Requires stoichiometric amounts, produces iron sludge waste. |
| Tin(II) Chloride (SnCl₂) | Acidic conditions. commonorganicchemistry.com | Mild, good functional group tolerance. | Stoichiometric, produces tin waste. |
| Manganese Pincer Complexes | Hydrosilanes (e.g., PhSiH₃). organic-chemistry.org | Sustainable base-metal, high efficiency, solvent-free options. | Catalyst synthesis can be complex. |
| Tetrahydroxydiboron | Water or Isopropanol solvent. organic-chemistry.org | Metal-free, very fast, highly chemoselective. | Reagent cost can be a factor. |
Future work will aim to immobilize these novel catalysts on solid supports, enabling their use in flow reactors and simplifying catalyst recovery and reuse, further enhancing the sustainability of processes involving this compound.
Exploration of Materials Science Applications
The structural features of this compound and its derivatives suggest potential applications in materials science, an area that remains largely unexplored. The presence of hydrogen bond donors (the amino group) and acceptors (the nitro and ester groups), along with an extended π-system, makes it a candidate for the design of functional organic materials.
Crystal Engineering: The molecule can participate in various non-covalent interactions, such as N-H···O and C-H···O hydrogen bonds. researchgate.net By systematically modifying the structure, for instance, by co-crystallization with other molecules, it may be possible to engineer crystalline materials with specific packing arrangements and properties, such as nonlinear optical (NLO) activity. Nitroaniline derivatives are well-known for their NLO properties.
Polymer Synthesis: The diamino derivative, obtained after the reduction of the nitro group, is a bifunctional monomer. It can be polymerized with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. These polymers could possess unique properties, such as high thermal stability or specific optical characteristics, conferred by the pendant methyl acetate (B1210297) group and the aromatic backbone.
Functional Dyes and Pigments: The core structure is a chromophore. Chemical modification of the amino and nitro groups can tune the electronic structure and, consequently, the color and photophysical properties. This could lead to the development of novel dyes for textiles, sensors, or organic electronic devices.
Research in this area would involve synthesizing derivatives and studying their solid-state properties through techniques like X-ray crystallography, differential scanning calorimetry (DSC), and spectroscopic analysis. researchgate.netnih.gov
Bio-inspired Synthesis and Biomimetic Transformations
The field of biocatalysis, which uses enzymes or whole organisms to perform chemical reactions, offers significant advantages in terms of selectivity and sustainability. acs.org Future research could apply bio-inspired approaches to the synthesis and transformation of this compound.
Enzymatic Reactions: While the direct enzymatic synthesis of this specific molecule is not established, enzymes are known to act on similar substrates. For example, peroxidases can catalyze nitration reactions on activated aromatic rings, and nitroreductases can selectively reduce nitro groups under mild aqueous conditions. acs.org Exploring the substrate scope of known nitroreductases could provide a green pathway to Methyl 2-(2,4-diaminophenyl)acetate. Similarly, lipases or esterases could be employed for the selective hydrolysis of the methyl ester group if the corresponding carboxylic acid is desired.
Biomimetic Catalysts: Another promising avenue is the development of small molecules that mimic the active sites of enzymes. researchgate.net For example, catalysts containing functional groups that mimic the catalytic triad (B1167595) of chymotrypsin (B1334515) (serine, histidine, aspartic acid) have been developed for the hydrolysis of p-nitrophenyl acetate, a related ester. researchgate.netelsevierpure.com Similar biomimetic systems could be designed to catalyze specific transformations on this compound with high selectivity.
Bio-based Materials: Proteins and other biopolymers can serve as scaffolds for creating advanced materials. mdpi.com The amino group of this compound or its derivatives could be used to covalently attach it to protein-based materials like silk fibroin or resilin, potentially imparting new functionalities to these biomaterials for applications in tissue engineering or as functional hydrogels. mdpi.com
This bio-inspired approach aims to harness the precision of biological systems to create more efficient and environmentally friendly chemical processes and materials. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
